molecular formula C14H27NO2 B6340513 tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-43-3

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Cat. No.: B6340513
CAS No.: 1221342-43-3
M. Wt: 241.37 g/mol
InChI Key: FEWBONHQPJCKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a chemical compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol.

Preparation Methods

The synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-methylcyclohexylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

As a CB2 agonist, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate exerts its effects by binding to the CB2 receptor, which is part of the endocannabinoid system. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation and immune response.

Comparison with Similar Compounds

Tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate can be compared with similar compounds such as tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate. While both compounds share similar structural features, this compound is unique in its specific binding affinity and selectivity for the CB2 receptor, making it a valuable tool in research and potential therapeutic applications .

Similar Compounds

  • Tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
  • This compound

Properties

IUPAC Name

tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWBONHQPJCKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.